molecular formula C4H10N2O2 B8544468 (2Rs)-n',2-dihydroxybutanimidamide CAS No. 479080-23-4

(2Rs)-n',2-dihydroxybutanimidamide

Cat. No.: B8544468
CAS No.: 479080-23-4
M. Wt: 118.13 g/mol
InChI Key: XHJJTTVVAVZUCJ-UHFFFAOYSA-N
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Description

(2Rs)-n',2-Dihydroxybutanimidamide is a chiral amidine derivative characterized by two hydroxyl groups and an amidine functional group. Its stereochemistry at the second carbon (R/S configuration) may influence its physicochemical properties, such as solubility, reactivity, and biological activity. Amidines are known for their strong basicity due to the resonance stabilization of the protonated form, making them valuable in pharmaceutical and agrochemical applications .

Properties

CAS No.

479080-23-4

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

N',2-dihydroxybutanimidamide

InChI

InChI=1S/C4H10N2O2/c1-2-3(7)4(5)6-8/h3,7-8H,2H2,1H3,(H2,5,6)

InChI Key

XHJJTTVVAVZUCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=NO)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2Rs)-n',2-dihydroxybutanimidamide with compounds sharing functional or structural similarities, based on the provided evidence:

Functional Group Comparison
Compound Name Functional Groups Key Structural Features Potential Applications
This compound Amidine, hydroxyl Chiral centers, hydrogen-bonding capacity Pharmaceuticals, catalysis
(2S)-2,5-Diaminopentanamide dihydrochloride Amide, amine (dihydrochloride salt) Linear carbon chain, charged amino groups Peptide synthesis, intermediates
Ranitidine nitroacetamide impurity Nitroacetamide, thioether, furan Electrophilic nitro group, aromatic ring Pharmaceutical impurity analysis
Ranitidine amino alcohol hemifumarate Amino alcohol, hemifumarate salt Polar hydroxyl, salt formation Drug metabolite studies

Key Observations :

  • Basicity: Amidines (as in the target compound) are stronger bases than amines or amides due to delocalized charge stabilization. This property could enhance interactions with biological targets compared to (2S)-2,5-diaminopentanamide .
  • Solubility: The hydroxyl groups in this compound may improve aqueous solubility relative to non-polar analogs like Ranitidine nitroacetamide .
  • Stereochemical Influence: The R/S configuration at the second carbon may affect binding affinity in chiral environments, a factor absent in non-chiral compounds like the Ranitidine impurities .

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